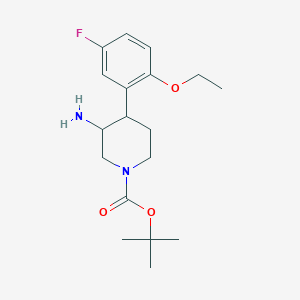
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole typically involves the reaction of 2-methyl-2H-1,2,3-triazole with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to remove impurities. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole amines.
科学研究应用
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Materials Science: Utilized in the development of novel materials such as polymers and coatings with enhanced properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide
作用机制
The mechanism of action of 4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. It can also interact with cellular receptors and modulate signal transduction pathways, leading to changes in cellular functions and responses .
相似化合物的比较
Similar Compounds
- 4-(2-Chloroethyl)-2-methyl-2H-1,2,3-triazole
- 4-(2-Iodoethyl)-2-methyl-2H-1,2,3-triazole
- 4-(2-Fluoroethyl)-2-methyl-2H-1,2,3-triazole
Uniqueness
4-(2-Bromoethyl)-2-methyl-2H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromo group is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromoethyl group can participate in specific interactions with biological targets, enhancing its potential as a pharmacophore .
属性
分子式 |
C5H8BrN3 |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-2-methyltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-9-7-4-5(8-9)2-3-6/h4H,2-3H2,1H3 |
InChI 键 |
PZLIFXCVMNNSAD-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol](/img/structure/B13159588.png)



![Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13159616.png)








